molecular formula C10H13N3O3 B7830979 methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate

methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate

Cat. No.: B7830979
M. Wt: 223.23 g/mol
InChI Key: ZYRLIVYWYNRGII-UHFFFAOYSA-N
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Description

Methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate can be achieved through a Biginelli-type reaction. This involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for a catalyst . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases and phosphodiesterases, by binding to their active sites and blocking their activity. This inhibition can modulate various cellular pathways, leading to therapeutic effects in diseases like cancer and cardiovascular disorders .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.

    Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties.

    Pyrazolo[5,1-b]quinazoline: Known for its activity as a KATP channel opener.

Uniqueness

Methyl (2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7-5-8-12(6-10(15)16-2)9(14)3-4-13(8)11-7/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLIVYWYNRGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=O)N(C2=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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